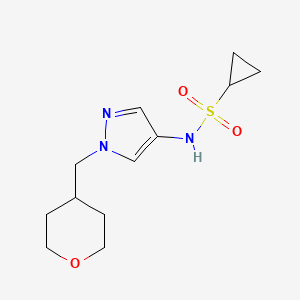

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide is a complex organic compound featuring a cyclopropanesulfonamide group attached to a pyrazole ring, which is further substituted with a tetrahydro-2H-pyran-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Introduction of the Tetrahydro-2H-pyran-4-ylmethyl Group: This step involves the alkylation of the pyrazole ring with a tetrahydro-2H-pyran-4-ylmethyl halide in the presence of a base such as potassium carbonate.

Cyclopropanesulfonamide Formation: The final step involves the reaction of the substituted pyrazole with cyclopropanesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives

Scientific Research Applications

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine: Its potential medicinal properties could be explored for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropanesulfonamide group could play a role in binding to the active site of enzymes, while the pyrazole ring may interact with other parts of the target molecule.

Comparison with Similar Compounds

Similar Compounds

- N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

- N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide

Uniqueness

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide is unique due to the presence of the cyclopropanesulfonamide group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Biological Activity

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide is a complex organic compound notable for its diverse biological activities. This compound features a unique structural framework that combines a tetrahydro-2H-pyran moiety, a pyrazole ring, and a sulfonamide group, making it an interesting subject for pharmacological research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C12H18N4O2S |

| Molecular Weight | 270.36 g/mol |

| CAS Number | Not available in current databases |

The presence of the tetrahydro-2H-pyran ring contributes to the compound's lipophilicity, while the pyrazole and sulfonamide groups are crucial for its biological interactions.

Anticancer Properties

Research indicates that compounds containing pyrazole rings exhibit significant anticancer properties. For instance, studies have shown that N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl) derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are critical in cell proliferation and survival.

Anti-inflammatory Effects

The sulfonamide group in this compound has been linked to anti-inflammatory activity. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This mechanism may involve the suppression of NF-kB signaling pathways, which play a pivotal role in inflammatory responses .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various pathogens. The compound's ability to disrupt bacterial cell wall synthesis is particularly noteworthy, making it a potential candidate for developing new antibiotics.

Interaction with Biological Targets

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

| Biological Target | Effect |

|---|---|

| Protein Tyrosine Kinases (RTKs) | Modulation of cell signaling pathways |

| Cyclooxygenase (COX) Enzymes | Inhibition of prostaglandin synthesis |

| NF-kB Pathway | Reduction in inflammatory responses |

Case Study 1: Anticancer Efficacy

In vitro studies conducted on human breast cancer cell lines revealed that this compound significantly reduced cell viability by inducing apoptosis. The study reported a decrease in Bcl-2 expression and an increase in caspase activity, indicating that the compound triggers programmed cell death mechanisms.

Case Study 2: Anti-inflammatory Activity

A recent animal model study demonstrated that administration of the compound resulted in a marked reduction of paw edema in rats induced by carrageenan. This effect was associated with decreased levels of TNF-alpha and IL-6, suggesting that the compound effectively mitigates inflammatory responses .

Case Study 3: Antimicrobial Properties

An investigation into the antimicrobial efficacy of this compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to established antibiotics, suggesting potential therapeutic applications.

Properties

IUPAC Name |

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3S/c16-19(17,12-1-2-12)14-11-7-13-15(9-11)8-10-3-5-18-6-4-10/h7,9-10,12,14H,1-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZOVQWVZGYAAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.